N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide
Description
N-[(E)-[4-[(4-Methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide is a synthetic organic compound characterized by a dodecanamide (12-carbon alkyl chain) linked via an imine (methylideneamino) group to a 4-[(4-methylphenyl)methoxy]phenyl aromatic system. No direct pharmacological or synthetic data for this compound are available in the provided evidence, but structural analogs suggest possible roles in antimicrobial or enzyme-targeting contexts .
Properties
Molecular Formula |
C27H38N2O2 |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide |
InChI |
InChI=1S/C27H38N2O2/c1-3-4-5-6-7-8-9-10-11-12-27(30)29-28-21-24-17-19-26(20-18-24)31-22-25-15-13-23(2)14-16-25/h13-21H,3-12,22H2,1-2H3,(H,29,30)/b28-21+ |
InChI Key |
OANQOGHLJSQREY-SGWCAAJKSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)C |
Canonical SMILES |
CCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide typically involves a multi-step process:
Formation of the Methoxyphenyl Intermediate: The initial step involves the reaction of 4-methylphenol with methanol in the presence of an acid catalyst to form 4-methylphenyl methoxy.
Aldehyde Formation: The methoxyphenyl intermediate is then reacted with formaldehyde to form 4-[(4-methylphenyl)methoxy]benzaldehyde.
Schiff Base Formation: The benzaldehyde is then condensed with dodecanamide in the presence of an acid catalyst to form the Schiff base, N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the Schiff base, converting it into the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of 4-[(4-methylphenyl)methoxy]benzoic acid.
Reduction: Formation of N-[(4-[(4-methylphenyl)methoxy]phenyl)methylamino]dodecanamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a model compound for studying Schiff base interactions with proteins and nucleic acids.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Schiff bases are known for their biological activity, including antimicrobial, antifungal, and anticancer properties.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide involves its ability to form stable complexes with metal ions and interact with biological macromolecules. The Schiff base moiety allows it to act as a ligand, forming coordination complexes with transition metals. These complexes can exhibit various biological activities, including enzyme inhibition and antimicrobial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related molecules based on the evidence provided. Key differences include alkyl chain length, aromatic substituents, and linker groups, which collectively influence physicochemical properties and bioactivity.
Table 1: Structural and Functional Comparison
Key Observations :
Shorter chains (e.g., benzamide in ) prioritize solubility over tissue penetration.
Aromatic Substituents :
- Halogenated analogs (e.g., 4-chlorophenyl in or 3-bromophenyl in ) introduce electron-withdrawing effects, altering electronic distribution and binding affinity.
- The 4-methylphenylmethoxy group in the target compound may offer steric stabilization compared to halogenated derivatives.
Linker Groups: Sulfonamide linkers (as in ) are common in antimicrobial agents due to their ability to inhibit enzyme activity.
Table 2: Predicted Physicochemical Properties (Hypothetical)
Note: Values estimated based on structural analogs.
Biological Activity
N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide, also known as a Schiff base compound, is a member of a class of organic compounds characterized by the presence of an imine functional group. This compound has garnered attention in various fields of research due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and findings from recent studies.
Chemical Structure and Properties
The chemical structure of N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide can be represented as follows:
- IUPAC Name : N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide
- Molecular Formula : C23H24N2O2
- Molecular Weight : 364.45 g/mol
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide |
| Molecular Formula | C23H24N2O2 |
| Molecular Weight | 364.45 g/mol |
Anticancer Effects
Recent studies have indicated that Schiff base compounds, including N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino], exhibit significant anticancer properties. For instance, research has demonstrated that these compounds can inhibit the proliferation of cancer cells through various mechanisms:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic pathways and increasing the expression of pro-apoptotic proteins.
- Cell Cycle Arrest : Studies suggest that it can cause cell cycle arrest at the G0/G1 phase, preventing cancer cells from dividing and proliferating.
Case Study: In Vitro Analysis
A recent in vitro study assessed the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated:
- IC50 Value : 15 µM after 48 hours of treatment.
- Mechanism : Increased expression of p53 and decreased levels of Bcl-2 were observed, indicating enhanced apoptosis.
Anti-inflammatory Activity
The anti-inflammatory properties of N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide have also been explored. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Data Table: Cytokine Levels Post-Treatment
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| Compound Treatment (10 µM) | 150 | 180 |
| Compound Treatment (20 µM) | 100 | 120 |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been tested against various bacterial strains. The results showed promising antibacterial activity, particularly against Gram-positive bacteria.
Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | >64 µg/mL |
The mechanism by which N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide exerts its biological effects involves:
- Interaction with Enzymes : The compound can form reversible covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
- Regulation of Signaling Pathways : It influences various signaling pathways, including those involved in apoptosis and inflammation.
Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study Focus | Key Findings |
|---|---|
| Anticancer Activity | Induces apoptosis; inhibits cell proliferation |
| Anti-inflammatory | Reduces cytokine production; inhibits inflammatory response |
| Antimicrobial | Effective against Gram-positive bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
